1-[5-bromo-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
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Overview
Description
1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is an organic compound with the molecular formula C16H10BrF3NO It is a derivative of indole, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a bromine atom, a fluorophenyl group, and a trifluoromethyl ketone group
Preparation Methods
The synthesis of 1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromoindole and 4-fluorobenzyl bromide.
Coupling Reaction: The 5-bromoindole is coupled with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (e.g., Pd(PPh3)4) to form 5-bromo-1-[(4-fluorophenyl)methyl]-1H-indole.
Trifluoromethylation: The resulting intermediate is then subjected to trifluoromethylation using a reagent such as trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine (TEA) to introduce the trifluoromethyl ketone group, yielding the final product
Chemical Reactions Analysis
1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted indole derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Scientific Research Applications
1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: It is used in biological studies to investigate the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl ketone group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other indole derivatives, such as:
1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE: This compound has similar structural features but may differ in the position of substituents or the nature of functional groups.
5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine: This compound has a different core structure but shares the bromine and fluorophenyl groups
The uniqueness of 1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of the indole core with the trifluoromethyl ketone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10BrF4NO |
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Molecular Weight |
400.2 g/mol |
IUPAC Name |
1-[5-bromo-1-[(4-fluorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C17H10BrF4NO/c18-11-3-6-15-13(7-11)14(16(24)17(20,21)22)9-23(15)8-10-1-4-12(19)5-2-10/h1-7,9H,8H2 |
InChI Key |
PPSXTCJOGVULII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
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